molecular formula C10H14N2O2 B13855312 2-(3-Methoxyphenyl)propanehydrazide

2-(3-Methoxyphenyl)propanehydrazide

Cat. No.: B13855312
M. Wt: 194.23 g/mol
InChI Key: VNVCEQPDXPTJPZ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)propanehydrazide is a chemical compound of significant interest in medicinal chemistry research, particularly for the synthesis of novel bioactive molecules. It features a propanehydrazide backbone linked to a 3-methoxyphenyl group, a structure known to serve as a key precursor and pharmacophore. The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) present in such compounds is an active azomethine pharmacophore associated with a diverse spectrum of biological activities . Researchers utilize this scaffold to develop new derivatives, such as hydrazide-hydrazones, which have demonstrated promising biological properties in scientific studies . Compounds based on the propanehydrazide structure have been investigated for their potential anticancer activity. For instance, novel derivatives have been shown to reduce cancer cell viability and induce G1 cell cycle arrest in neuroblastoma cell lines, accompanied by the upregulation of the p27 kip1 cell cycle regulating protein . Furthermore, structural analogs of propanehydrazide have been screened for antioxidant activity, with some derivatives exhibiting activity exceeding that of standard antioxidants like ascorbic acid . The primary research applications of 2-(3-Methoxyphenyl)propanehydrazide include serving as a building block in organic synthesis and as a core scaffold in drug discovery efforts for developing potential anticancer and antioxidant agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(3-methoxyphenyl)propanehydrazide

InChI

InChI=1S/C10H14N2O2/c1-7(10(13)12-11)8-4-3-5-9(6-8)14-2/h3-7H,11H2,1-2H3,(H,12,13)

InChI Key

VNVCEQPDXPTJPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC)C(=O)NN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2-(3-Methoxyphenyl)propanehydrazide typically involves the conversion of the corresponding ester or acid precursor into the hydrazide via reaction with hydrazine hydrate. This is a common synthetic route for hydrazides, where hydrazine acts as a nucleophile, replacing the ester or acid functional group with a hydrazide moiety.

Synthesis from Esters Using Hydrazine Hydrate

A widely reported method involves the reaction of methyl or ethyl esters of 3-methoxyphenylpropanoic acid with hydrazine hydrate under reflux conditions in ethanol or other suitable solvents. The reaction proceeds via nucleophilic acyl substitution, yielding the hydrazide after workup and purification.

  • Reaction Conditions:

    • Reflux temperature (~78 °C for ethanol)
    • Molar ratio: Typically 1:2 ester to hydrazine hydrate
    • Reaction time: 6 to 10 hours, monitored by TLC
    • Solvent: Ethanol or ethanol-water mixtures
  • Workup:

    • Removal of excess solvent under reduced pressure
    • Acidification (e.g., with dilute HCl) to precipitate the hydrazide
    • Filtration and recrystallization from ethanol or other solvents
  • Yields:

    • Reported yields vary; microwave-assisted synthesis can improve yields significantly (up to ~7.9%) compared to conventional heating (~0.76%) for related methoxyphenyl propanehydrazides.

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated to enhance the reaction rate and yield in the synthesis of methoxyphenyl propanehydrazides. This technique offers:

  • Shorter reaction times (minutes instead of hours)
  • Higher yields due to efficient heating and reduced side reactions
  • Cleaner reaction profiles facilitating purification

For example, the synthesis of 3-(4-methoxyphenyl)propanehydrazide showed a yield increase from 0.76% (conventional heating) to 7.90% (microwave irradiation).

Alternative Synthetic Routes and Derivative Formation

While direct hydrazinolysis of esters is the most common method, alternative approaches include:

  • Acid Chloride Route: Conversion of the corresponding acid to acid chloride followed by reaction with hydrazine hydrate. This method can offer higher reactivity and cleaner products but requires handling of corrosive reagents.

  • Azide Coupling Method: Used in peptide synthesis and modification of hydrazides, involving diazotization of hydrazide followed by coupling with amines at low temperatures to form N-alkyl derivatives.

  • Cyclization and Functionalization: Hydrazides can be further reacted with isocyanates, isothiocyanates, or anhydrides to form semicarbazides, thiosemicarbazides, or other derivatives, as seen in related compounds.

Experimental Data Summary

Preparation Method Conditions Yield (%) Remarks Reference
Conventional reflux with hydrazine hydrate (ethanol solvent) 78 °C, 6-10 h, 1:2 mol ratio ~0.76 (for 3-(4-methoxyphenyl)propanehydrazide) Standard method, longer reaction time
Microwave irradiation with hydrazine hydrate Microwave power 300 W, minutes ~7.90 (for 3-(4-methoxyphenyl)propanehydrazide) Increased yield and reduced time
Acid chloride intermediate + hydrazine hydrate Room temperature, short time Not explicitly reported for this compound Higher reactivity, requires acid chloride prep Inferred
Azide coupling for derivative synthesis 0 °C, acidic conditions Moderate to excellent yields for derivatives Used for functionalizing hydrazide derivatives

Analytical Characterization

The synthesized 2-(3-Methoxyphenyl)propanehydrazide and its analogues are typically characterized by:

For example, related hydrazides showed IR bands around 3300 cm^-1 (NH), 1650 cm^-1 (C=O), and ^1H NMR signals consistent with hydrazide and aromatic protons.

Comparative Analysis and Research Findings

  • Microwave-assisted synthesis is superior in terms of yield and reaction time compared to conventional heating for methoxyphenyl propanehydrazides.
  • The hydrazinolysis of esters remains the most straightforward and widely used method.
  • Functionalization via azide coupling and reaction with isocyanates expands the chemical utility of the hydrazide scaffold.
  • The purity and structural confirmation are reliably achieved using standard spectroscopic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce various hydrazine derivatives .

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)propanehydrazide exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. In cancer research, it has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, applications, and research findings for 2-(3-Methoxyphenyl)propanehydrazide and related compounds:

Compound Name Structural Features Applications Key Findings References
2-(3-Methoxyphenyl)propanehydrazide 3-Methoxyphenyl, propanehydrazide Inferred medicinal applications Structural similarity to neuroactive and antioxidant hydrazides.
(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide Carbazole core, chloro substituent Neuropsychiatric drug candidates Predicted drug-likeness (Lipinski/Ghose rules); targets neurodegenerative pathways via Hippo signaling .
3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives 4-Methoxyphenylamino, diverse substituents Antioxidant, anticancer agents 1.4× antioxidant activity of ascorbic acid; selective cytotoxicity against glioblastoma U-87 cells .
Naproxen-based hydrazones (BPH, MPH) Methoxynaphthalenyl, hydrazone Schiff bases Corrosion inhibitors for mild steel 90% inhibition efficiency in HCl via adsorption; aromatic systems enhance surface interaction .
2-(4-Chloro-2-methylphenoxy)propanehydrazide Chlorophenoxy substituent Chemical intermediate Commercial availability; limited biological data reported.
Medicinal Chemistry
  • Neuropsychiatric Potential: Carbazole-containing derivatives (e.g., (2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide) exhibit high binding affinity to targets like LATS kinase, critical in the Hippo pathway for neurodegenerative disease treatment . In contrast, 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives show dual antioxidant and anticancer activity, emphasizing the role of substituents in modulating biological effects .
  • Antioxidant Activity: Derivatives with isoindoline or naphthalene moieties (e.g., 3-((4-methoxyphenyl)amino)-N′-(1-(naphthalen-1-yl)ethylidene)propanehydrazide) outperform ascorbic acid in radical scavenging, attributed to electron-donating groups enhancing redox activity .
Materials Science
  • Corrosion Inhibition : Naproxen-based hydrazones (BPH, MPH) achieve >90% inhibition efficiency in acidic environments due to planar aromatic systems and heteroatoms (N, O) that adsorb onto metal surfaces . The absence of such extended π-systems in 2-(3-Methoxyphenyl)propanehydrazide may limit its utility in this domain.
Computational Predictions
  • Drug-Likeness : Carbazole derivatives comply with Lipinski/Ghose rules, indicating oral bioavailability, while Schiff bases from 2-(3-Methoxyphenyl)propanehydrazide analogs may require optimization for blood-brain barrier penetration .

Q & A

Q. Basic

  • X-ray Crystallography : Resolves the E-configuration of the hydrazone bond and intramolecular hydrogen bonding (e.g., N–H⋯O interactions forming S(6) motifs) .
  • NMR Spectroscopy : 1H^1H-NMR identifies methoxy protons (δ 3.8–3.9 ppm) and hydrazide NH signals (δ 10.2 ppm, broad) .
  • FT-IR : Confirms carbonyl stretching (C=O at 1650–1700 cm1^{-1}) and N–H bending (1550 cm1^{-1}) .

What methodologies assess the compound’s stability under varying pH and temperature?

Q. Advanced

  • Kinetic Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C, with degradation monitored via HPLC (C18 column, UV detection at 254 nm). Half-life (t1/2t_{1/2}) is calculated using first-order kinetics .
  • Thermodynamic Analysis : DSC/TGA evaluates thermal decomposition (>200°C) and identifies stable polymorphs .
    Key Finding : Stability decreases in alkaline conditions (pH >10) due to hydrazide hydrolysis .

How do structural modifications at the hydrazide moiety influence bioactivity?

Q. Advanced

  • SAR Studies : Derivatives with electron-withdrawing groups (e.g., –NO2_2, –Br) on the phenyl ring show enhanced anti-inflammatory activity (IC50_{50} <10 μM in COX-2 inhibition assays) .
  • Mechanistic Insight : Hydrazide derivatives interact with enzyme active sites via hydrogen bonding (e.g., NH to COX-2 Glu346^{346}) and π-π stacking (aromatic rings with Tyr385^{385}) .
    Example : Substitution with 4-nitrophenylsulfonyl groups (derivative 4d) increases cytotoxicity in MCF-7 cells by 40% compared to the parent compound .

How can conflicting bioactivity data across studies be resolved?

Q. Advanced

  • Assay Standardization : Ensure consistent cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control for purity (>98% by HPLC) .
  • Data Normalization : Express IC50_{50} values relative to positive controls (e.g., celecoxib for COX-2) to account for inter-lab variability .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in enzyme inhibition profiles .

What computational approaches predict binding interactions with biological targets?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Simulate ligand-protein interactions using crystal structures (e.g., PDB ID: 1CX2 for COX-2). Scoring functions prioritize derivatives with low binding energy (<−8 kcal/mol) .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .

How is the compound quantified in complex matrices (e.g., serum)?

Q. Advanced

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with mobile phase (0.1% formic acid in acetonitrile/water). Quantify via MRM transitions (e.g., m/z 300→150 for the parent ion) .
  • Validation : Linearity (R2^2 >0.99), LOD (0.1 ng/mL), and recovery (>90% in spiked samples) .

What are the challenges in scaling up synthesis without compromising yield?

Q. Advanced

  • Reactor Design : Use flow chemistry for diazotization (prevents exothermic runaway) .
  • Solvent Optimization : Replace ethanol with IPA/water mixtures to improve solubility and reduce waste .
    Data : Pilot-scale reactions (1 kg batch) achieve 85% yield vs. 91% in lab-scale .

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